molecular formula C25H34N2O11 B14768676 Thalidomide-O-PEG6-OH

Thalidomide-O-PEG6-OH

Número de catálogo: B14768676
Peso molecular: 538.5 g/mol
Clave InChI: OEFYPGIKIFTVHU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Thalidomide-O-PEG6-OH is a derivative of thalidomide, a molecule historically notorious for its teratogenicity but repurposed for its immunomodulatory and anti-angiogenic properties. This compound features a polyethylene glycol (PEG) spacer with six ethylene oxide units (-PEG6-) attached to the oxygen atom of the thalidomide core, terminating in a hydroxyl group (-OH). The PEG linker enhances solubility and modulates pharmacokinetics, making it valuable in drug delivery systems and proteolysis-targeting chimeras (PROTACs) .

Formula: C₂₈H₃₈N₂O₁₃, Mol. Weight: 610.6 g/mol), shares the same PEG6 backbone but terminates in a carboxylic acid (-COOH) instead of a hydroxyl group. This difference in functional groups influences reactivity and application scope .

Propiedades

Fórmula molecular

C25H34N2O11

Peso molecular

538.5 g/mol

Nombre IUPAC

2-(2,6-dioxopiperidin-3-yl)-4-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]isoindole-1,3-dione

InChI

InChI=1S/C25H34N2O11/c28-6-7-33-8-9-34-10-11-35-12-13-36-14-15-37-16-17-38-20-3-1-2-18-22(20)25(32)27(24(18)31)19-4-5-21(29)26-23(19)30/h1-3,19,28H,4-17H2,(H,26,29,30)

Clave InChI

OEFYPGIKIFTVHU-UHFFFAOYSA-N

SMILES canónico

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCOCCOCCOCCO

Origen del producto

United States

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Thalidomide-O-PEG6-OH involves the conjugation of thalidomide with a PEG linker. The process typically starts with the activation of the PEG linker, followed by its attachment to thalidomide through a series of chemical reactions. The reaction conditions often include the use of catalysts and solvents to facilitate the conjugation .

Industrial Production Methods

Industrial production of Thalidomide-O-PEG6-OH follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Thalidomide-O-PEG6-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction can yield amine derivatives. Substitution reactions can result in a wide range of products with varying biological activities .

Aplicaciones Científicas De Investigación

Thalidomide-O-PEG6-OH has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to create new compounds with potential therapeutic applications.

    Biology: Employed in studies to understand its effects on cellular processes and its potential as a tool for modulating biological pathways.

    Medicine: Investigated for its potential to treat various diseases, including cancer, inflammatory conditions, and autoimmune disorders.

    Industry: Utilized in the development of new pharmaceuticals and as a component in drug delivery systems

Mecanismo De Acción

The mechanism of action of Thalidomide-O-PEG6-OH involves its binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding leads to the degradation of specific transcription factors, such as IKZF1 and IKZF3, which play a role in regulating immune responses and cell proliferation. The PEG linker enhances the solubility and bioavailability of the compound, allowing it to exert its effects more efficiently .

Comparación Con Compuestos Similares

Structural and Functional Differences

The table below compares Thalidomide-O-PEG6-OH with structurally related compounds, focusing on PEG length, terminal functional groups, molecular weight, and applications:

Compound Name PEG Length Functional Group Molecular Formula Molecular Weight (g/mol) Key Applications
Thalidomide-O-PEG6-OH PEG6 -OH Not explicitly provided* ~610† PROTACs, solubility enhancement
Thalidomide-O-PEG6-Acid PEG6 -COOH C₂₈H₃₈N₂O₁₃ 610.6 Analytical method validation, QC
Thalidomide-5'-O-C2-OH C2 (no PEG) -OH C₁₅H₁₄N₂O₆ 318.28 Chiral separation studies
Thalidomide-O-PEG3-COOH PEG3 -COOH Not provided ~430‡ Conjugation in bifunctional molecules
Thalidomide-Piperazine-PEG1-COOH PEG1 -COOH Not provided Not provided Complex molecule synthesis

*Inferred from Thalidomide-O-PEG6-Acid by replacing -COOH with -OH.
†Estimated based on analog data.
‡Calculated assuming linear PEG3.

Key Observations:

PEG Length and Solubility :

  • Longer PEG chains (e.g., PEG6 in Thalidomide-O-PEG6-OH) improve aqueous solubility compared to shorter chains (e.g., PEG1 or C2 derivatives) .
  • Thalidomide-5'-O-C2-OH lacks a PEG spacer, resulting in lower molecular weight (318.28 vs. ~610 g/mol) and reduced hydrophilicity .

Functional Group Reactivity: The -OH terminus in Thalidomide-O-PEG6-OH facilitates hydrogen bonding and mild reactivity, suitable for non-covalent interactions in drug delivery. In contrast, -COOH derivatives (e.g., Thalidomide-O-PEG6-Acid) enable covalent conjugation via amide or ester bonds, critical for analytical standards and linker-drug conjugates .

Applications :

  • Thalidomide-O-PEG6-OH : Primarily used in PROTACs to recruit E3 ligases, leveraging PEG6 for optimal linker length and solubility .
  • Thalidomide-O-PEG6-Acid : Employed in quality control (QC) for method validation due to its stability and compatibility with HPLC analysis .
  • Thalidomide-Piperazine-PEG1-COOH : Integrates piperazine for enhanced rigidity, aiding in the synthesis of targeted conjugates .

Research Findings and Pharmacokinetic Insights

  • Chiral Separation: Thalidomide derivatives require precise chiral separation due to their stereospecific activity. PEGylated variants like Thalidomide-O-PEG6-OH exhibit improved resolution in polysaccharide-type stationary phases compared to non-PEGylated analogs .
  • Stability : PEG6-linked compounds demonstrate enhanced plasma stability over shorter PEG variants, reducing off-target effects in vivo .
  • Biodistribution : Longer PEG chains (PEG6 vs. PEG3) prolong circulation time, enhancing tumor targeting in preclinical models .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.